IP2015

Description

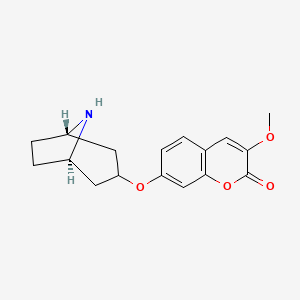

Structure

3D Structure

Properties

CAS No. |

1320346-14-2 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one |

InChI |

InChI=1S/C17H19NO4/c1-20-16-6-10-2-5-13(9-15(10)22-17(16)19)21-14-7-11-3-4-12(8-14)18-11/h2,5-6,9,11-12,14,18H,3-4,7-8H2,1H3/t11-,12+,14? |

InChI Key |

JCRMWMMEWIZRMN-ONXXMXGDSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C(C=C2)OC3C[C@H]4CC[C@@H](C3)N4)OC1=O |

Canonical SMILES |

COC1=CC2=C(C=C(C=C2)OC3CC4CCC(C3)N4)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of IP2015 (Pudafensine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IP2015, also known as Pudafensine, is a novel monoamine reuptake inhibitor currently under development by Initiator Pharma.[1][2] This document provides a comprehensive technical overview of its mechanism of action within the central nervous system (CNS), with a focus on its therapeutic potential in erectile dysfunction (ED) and neuropathic pain. Pudafensine preferentially inhibits the reuptake of dopamine and serotonin, leading to a dual-action mechanism that modulates key neuronal pathways involved in sexual function and pain perception.[2][3] This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes.

Core Mechanism of Action: Monoamine Reuptake Inhibition

Pudafensine's primary pharmacological action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3] By blocking these transporters, Pudafensine increases the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic neurotransmission. While it also affects the norepinephrine transporter (NET), its inhibitory action is most pronounced for dopamine, followed by serotonin.[2]

Quantitative Profile of Monoamine Transporter Inhibition

A critical aspect of understanding Pudafensine's pharmacological profile is its specific binding affinity and inhibitory potency at each of the monoamine transporters. The following table summarizes the available quantitative data.

| Transporter | Parameter | Value | Reference |

| Dopamine (DAT) | IC50 | Data not publicly available | |

| Serotonin (SERT) | IC50 | Data not publicly available | |

| Norepinephrine (NET) | IC50 | Data not publicly available |

Note: While preclinical studies confirm that Pudafensine is a monoamine reuptake inhibitor, specific IC50 or Ki values have not been disclosed in the reviewed public-domain literature.

Signaling Pathways and CNS Mechanisms

Mechanism in Erectile Dysfunction

Pudafensine exhibits a dual-action mechanism for the treatment of erectile dysfunction, involving both central and peripheral pathways.[1] The central mechanism is initiated by the enhanced dopaminergic signaling in the brain.

The proposed central signaling pathway is as follows:

-

Pudafensine inhibits dopamine reuptake in key brain regions associated with sexual function.

-

Increased synaptic dopamine levels lead to the activation of postsynaptic dopamine D2 receptors.[1]

-

Activation of these central D2 receptors is a critical step in initiating the physiological cascade that leads to penile erection.[1]

References

- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 2. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine - Inderes [inderes.dk]

- 3. Initiator Pharma announces indication expansion – clinical drug candidates active in models of female sexual dysfunction – Initiator Pharma [initiatorpharma.com]

An In-Depth Technical Guide to Pudafensine (IP2015) and its Dopamine Reuptake Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pudafensine (IP2015) is a novel monoamine reuptake inhibitor currently under investigation for the treatment of erectile dysfunction (ED) and neuropathic pain.[1][2] This technical guide delves into the core mechanism of action of Pudafensine, focusing on its interaction with the dopamine transporter (DAT) and the subsequent signaling pathways. Pudafensine exhibits a preferential inhibition of dopamine reuptake, followed by serotonin, leading to a dual-action mechanism that combines central nervous system effects with peripheral tissue responses.[1] This document provides a comprehensive overview of the preclinical data, including quantitative analysis of its binding affinities, detailed experimental protocols for key assays, and visual representations of its mechanism of action to support further research and development.

Introduction

Pudafensine (this compound) is a promising therapeutic agent that distinguishes itself from existing erectile dysfunction treatments, such as PDE5 inhibitors, by its unique dual-action mechanism.[3] This mechanism involves a central effect that initiates erections and a peripheral action that potentiates them through smooth muscle relaxation.[3] Developed by Initiator Pharma, Pudafensine is being explored as a treatment for patients who do not respond to or cannot tolerate current first-line therapies.[3] The foundational principle of Pudafensine's efficacy lies in its role as a monoamine reuptake inhibitor, with a pronounced selectivity for the dopamine transporter.[4]

Core Mechanism of Action: Dopamine Reuptake Inhibition

Pudafensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1] By blocking DAT, Pudafensine increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This enhanced signaling is pivotal to its pro-erectile effects.

Central Pathway

In the central nervous system, the elevated dopamine levels activate D2-like receptors in the brain, which is a key step in initiating the physiological process of erection.[1]

Peripheral Pathway

Peripherally, in the corpus cavernosum, the increased dopamine concentration leads to the activation of dopaminergic receptors, resulting in the release of nitric oxide (NO).[1] This NO-mediated pathway induces smooth muscle relaxation, a critical event for increased blood flow and sustained erection.[1]

Quantitative Analysis of Monoamine Transporter Inhibition

The following table summarizes the inhibitory constants (Ki) of Pudafensine for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. These values quantify the binding affinity of Pudafensine to each transporter, with lower values indicating higher affinity.

| Transporter | Ki (nM) |

| Human Dopamine Transporter (hDAT) | 14 |

| Human Serotonin Transporter (hSERT) | 54 |

| Human Norepinephrine Transporter (hNET) | 370 |

Data extracted from Comerma-Steffensen et al., Br J Pharmacol, 2024.

Experimental Protocols

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of Pudafensine to inhibit the reuptake of dopamine, serotonin, and norepinephrine by their respective human transporters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Pudafensine or a vehicle control for a specified period (e.g., 10 minutes) at room temperature.

-

Radioligand Addition: A radiolabeled substrate (e.g., [3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) is added to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

-

Uptake Reaction: The uptake is allowed to proceed for a short, defined period (e.g., 10 minutes) at room temperature.

-

Termination and Scintillation Counting: The reaction is terminated by rapid washing with ice-cold buffer. The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the concentration-response curves. These are then converted to inhibitory constants (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Km of the radiolabeled substrate.

In Vivo Microdialysis in Rat Striatum

Objective: To measure the effect of Pudafensine on extracellular dopamine levels in the brain of a living animal.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 µL/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Pudafensine is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels.

Rat Corpus Cavernosum Organ Bath Experiment

Objective: To assess the direct effect of Pudafensine on the contractility of erectile tissue.

Methodology:

-

Tissue Preparation: The corpus cavernosum is dissected from male rats and cut into strips.

-

Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then pre-contracted with an alpha-adrenergic agonist such as phenylephrine to induce a stable, submaximal contraction.

-

Drug Addition: Cumulative concentration-response curves are generated by the stepwise addition of Pudafensine to the organ bath.

-

Measurement of Relaxation: The relaxation of the tissue strips is measured isometrically using a force transducer.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Dual mechanism of action of Pudafensine.

Caption: Workflow for monoamine transporter inhibition assay.

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

Pudafensine presents a novel and promising approach to the treatment of erectile dysfunction through its primary action as a dopamine reuptake inhibitor. The preclinical data robustly support its dual mechanism of action, which addresses both central and peripheral components of erectile function. The quantitative data on its binding affinities highlight its selectivity for the dopamine transporter. The detailed experimental protocols provided herein offer a foundation for reproducible research and further investigation into the therapeutic potential of Pudafensine. The continued development of this compound may offer a valuable alternative for patients with unmet medical needs in the realm of sexual health.

References

- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 2. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]

- 3. pure.au.dk [pure.au.dk]

- 4. researchgate.net [researchgate.net]

The Pharmacodynamics of IP2015 (Pudafensine): A Monoamine Transport Inhibitor for Erectile Dysfunction

A Technical Guide for Researchers and Drug Development Professionals

Introduction

IP2015, also known as pudafensine, is a novel monoamine transport inhibitor under investigation for the treatment of erectile dysfunction (ED).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its proposed mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Mechanism of Action

This compound is a monoamine reuptake inhibitor that primarily targets the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters.[2] Its pro-erectile effects are attributed to a dual mechanism involving both central and peripheral pathways.[1] Centrally, by inhibiting dopamine reuptake in the brain, this compound is believed to activate dopamine D2 receptors, a key step in initiating the erectile response.[1] Peripherally, it enhances nitric oxide (NO)-mediated relaxation of the corpus cavernosum smooth muscle, contributing to penile erection.[1][2]

Quantitative Pharmacodynamic Data

The inhibitory activity of this compound on the three main monoamine transporters has been characterized in vitro using human embryonic kidney (HEK293) cells expressing the respective human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 31 |

| Serotonin Transporter (SERT) | 118 |

| Norepinephrine Transporter (NET) | 390 |

Data extracted from Comerma-Steffensen S, et al. Br J Pharmacol. 2024.

Key Preclinical Efficacy Studies

In Vivo Erectile Function in Anesthetized Rats

The pro-erectile effects of this compound have been demonstrated in anesthetized rats by measuring intracavernosal pressure (ICP).[2]

Experimental Protocol: Intracavernosal Pressure (ICP) Measurement in Anesthetized Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Animals are anesthetized, typically with pentobarbital (45 mg/kg, intraperitoneally).

-

Surgical Preparation:

-

The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

-

The penis is exposed, and the ischiocavernosus muscle is dissected to reveal the crus of the corpus cavernosum.

-

A 24-gauge needle connected to a pressure transducer is inserted into the crus of the corpus cavernosum to measure ICP.[3][4]

-

The cavernous nerve is identified and isolated for electrical stimulation.

-

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Erectile Response Measurement: Spontaneous erections are recorded, and electrical stimulation of the cavernous nerve is performed to induce erections. The primary endpoints are the number, duration, and magnitude of the increase in ICP.[5] The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.[3]

In Vitro Corpus Cavernosum Smooth Muscle Relaxation

The direct relaxant effect of this compound on penile smooth muscle has been assessed using isolated corpus cavernosum strips in an organ bath setup.[2]

Experimental Protocol: Organ Bath Studies of Corpus Cavernosum Strips

-

Tissue Preparation: Strips of corpus cavernosum are dissected from rats or other animal models (and in some studies, from human tissue).[6]

-

Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[7][8]

-

Tension Measurement: The strips are connected to force transducers to isometrically record changes in muscle tension.[6]

-

Experimental Procedure:

-

The tissues are equilibrated under a resting tension.

-

A contractile agent, such as phenylephrine, is added to induce a sustained contraction.[6]

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects.

-

The magnitude of relaxation is measured and expressed as a percentage of the pre-induced contraction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound.

Conclusion

This compound (pudafensine) is a promising monoamine transport inhibitor with a unique dual mechanism of action for the treatment of erectile dysfunction. Its ability to modulate both central dopaminergic pathways and peripheral nitric oxide signaling represents a novel therapeutic approach. The preclinical data demonstrate its potential to induce erections and relax corpus cavernosum smooth muscle. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with erectile dysfunction.

References

- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 4. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]

- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

IP2015 (Pudafensine): A Technical Whitepaper on its Dual-Action Mechanism Involving Nitric Oxide in Erectile Tissue

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: An estimated 30-40% of men with erectile dysfunction (ED) do not respond adequately to current first-line treatments, primarily phosphodiesterase type 5 (PDE5) inhibitors.[1][2] This highlights a significant unmet medical need for novel therapeutic approaches. IP2015 (pudafensine) is a novel monoamine reuptake inhibitor that has demonstrated significant pro-erectile effects in both preclinical models and clinical trials.[1][3][4] This technical guide provides an in-depth analysis of this compound's unique dual-action mechanism, which combines a central dopaminergic pathway with a peripheral, nitric oxide (NO)-dependent pathway in erectile tissue. We will detail the underlying signaling cascades, present key quantitative data from pivotal studies, and outline the experimental protocols used to elucidate its mechanism of action.

Introduction to Erectile Physiology and this compound

Penile erection is a complex neurovascular process initiated by sexual stimulation. The final common pathway is the relaxation of the corpus cavernosum smooth muscle.[5][6] This relaxation is primarily mediated by nitric oxide (NO), a labile gaseous molecule released from non-adrenergic, non-cholinergic (NANC) nerve terminals and endothelial cells within the penis.[5][7][8] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] The accumulation of cGMP, a key second messenger, leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation, and penile erection.[9][11]

This compound, also known as pudafensine, is a monoamine transport inhibitor with a preference for the dopamine transporter (DAT).[3][12] Its development offers a new strategy for treating ED by targeting mechanisms upstream of the final erection cascade. Unlike PDE5 inhibitors, which potentiate an existing NO signal, this compound appears to actively initiate the signal through both central and peripheral pathways.[1][13]

The Dual Mechanism of Action of this compound

Preclinical studies have revealed that this compound induces erections through a multi-modal mechanism involving both the central nervous system and direct action on the erectile tissue.[3]

2.1 Central Dopaminergic Action this compound inhibits the reuptake of dopamine in the brain.[3] The resulting increase in synaptic dopamine activates central dopamine D2 receptors, which are known to be involved in initiating the pro-erectile neural signal.[1][13] Evidence for this central mechanism is robust; the pro-erectile effects of this compound in rats were significantly inhibited by cutting the cavernosal nerve and by the administration of D2-like receptor antagonists such as clozapine and sulpiride.[3][13]

2.2 Peripheral Nitric Oxide-Mediated Action In addition to its central effects, this compound acts directly on the corpus cavernosum.[3] Direct intracavernosal injection of this compound was shown to increase penile pressure.[3] Further in vitro studies using isolated corpus cavernosum strips demonstrated that this compound induces concentration-dependent relaxations.[3] This peripheral action is mediated by dopamine and nitric oxide. The relaxation was significantly blunted by:

-

Removal of endothelial cells.[3]

-

Inhibition of nitric oxide synthase (NOS) with N G -nitro-l-arginine (L-NNA).[3]

-

Blockade of D1-like dopamine receptors with the antagonist SCH23390.[3]

This indicates that this compound increases local dopamine concentrations in the erectile tissue, which then stimulates D1 receptors on endothelial cells to produce and release NO, triggering smooth muscle relaxation.[1][3] The expression of the dopamine transporter has been confirmed in the rat corpus cavernosum via quantitative PCR, supporting a local site of action.[3]

2.3 Synergy with PDE5 Inhibitors The mechanism of this compound is complementary to that of PDE5 inhibitors like sildenafil. While this compound promotes the production of NO and subsequent cGMP synthesis, sildenafil prevents the degradation of cGMP.[3][9] As expected, the administration of sildenafil significantly enhanced the magnitude and duration of erections induced by this compound in preclinical models.[3][13] This synergy suggests a potential for combination therapy in difficult-to-treat ED patients.

Signaling Pathways

Canonical Nitric Oxide/cGMP Pathway in Smooth Muscle Relaxation

The foundational pathway for erection involves NO-mediated relaxation of corpus cavernosum smooth muscle. Neurogenic NO from NANC nerves initiates the response, while endothelial NO helps maintain it.[8][14] NO diffuses into smooth muscle cells, where it binds to its receptor, sGC, activating it to produce cGMP, which ultimately causes relaxation.[7][15]

Caption: The canonical NO/sGC/cGMP signaling pathway mediating smooth muscle relaxation.

Integrated Signaling Pathway for this compound

This compound initiates its pro-erectile effect through a dual-pronged central and peripheral mechanism. The central pathway primes the system by sending a neural signal via the cavernosal nerve, while the peripheral pathway acts locally to ensure NO-mediated vasodilation.

Caption: The dual central and peripheral mechanism of action for this compound.

Summary of Quantitative Data

The pro-erectile effects of this compound have been quantified in a series of preclinical and clinical studies.

Table 1: Pro-Erectile Effects of this compound in Anesthetized Rats

| Parameter | Treatment Group | Result | Citation |

|---|---|---|---|

| Spontaneous Erections | This compound (0.1 and 1 mg/kg) | Dose-dependent increase in number and duration of erections compared to vehicle. | [3][13] |

| Effect of D2 Antagonist | This compound + Clozapine | 60% decrease in magnitude (ICP/MAP) of erections. | [13] |

| 86% decrease in frequency of erections. | [13] |

| Effect of PDE5 Inhibitor | this compound (0.1 mg/kg) + Sildenafil | Enhanced magnitude and duration of intracavernosal pressure rises. |[3][13] |

Table 2: Phase II Clinical Trial Data for this compound

| Study Population | Dose | Key Finding | Citation |

|---|---|---|---|

| Men with Severe ED | Single Dose (Cross-over) | Statistically significant positive effects on markers of penile rigidity. | [4] |

| Men with Moderate/Severe ED (IIEF-15 < 16) | 5 mg this compound | Positive tendencies for secondary IIEF-15 endpoints. | [2] |

| | | Treatment-emergent adverse effects (headache, dizziness, nausea) were comparable to placebo, dose-dependent, mild, and moderate. |[2] |

Key Experimental Protocols

The mechanisms of this compound were elucidated using established pharmacological models.

In Vivo Assessment of Erectile Function (Intracavernosal Pressure)

This protocol is used to directly measure erectile response in an animal model.[3][13]

-

Animal Preparation: Male Wistar rats are anesthetized. The femoral artery (for Mean Arterial Pressure, MAP) and jugular vein (for drug infusion) are cannulated.

-

ICP Measurement: A 25-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Drug Administration: Vehicle, this compound, antagonists, and/or sildenafil are infused intravenously.

-

Data Acquisition: ICP and MAP are recorded continuously. Spontaneous erections are counted and their duration is measured.

-

Analysis: The primary endpoint is the ratio of ICP to MAP (ICP/MAP), which provides a normalized measure of erectile function.

Caption: Experimental workflow for measuring intracavernosal pressure (ICP) in rats.

In Vitro Assessment of Corpus Cavernosum Relaxation

This assay assesses the direct effect of a compound on erectile tissue contractility.[3]

-

Tissue Preparation: Strips of corpus cavernosum are isolated from rabbits or rats and mounted in organ baths.

-

Environment: The baths contain a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (95% O2, 5% CO2).

-

Contraction: Tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine.

-

Drug Addition: Increasing concentrations of this compound are added cumulatively to the bath to generate a concentration-response curve.

-

Measurement: Changes in isometric tension are recorded, with relaxation expressed as a percentage of the pre-contracted tone.

-

Mechanistic Studies: The protocol is repeated in the presence of specific inhibitors (e.g., L-NNA, SCH23390) or after endothelial removal to probe the signaling pathway.

Monoamine Reuptake Inhibition Assays

These experiments quantify the primary pharmacological action of this compound.[3]

-

Method: Assays are performed using both human monoamine transporters (dopamine, serotonin, norepinephrine) expressed in cell lines and in synaptosomes prepared from rat brain tissue.

-

Procedure: The ability of this compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine) is measured.

-

Outcome: The results confirm that this compound inhibits the uptake of dopamine, noradrenaline, and 5-HT, establishing its function as a monoamine reuptake inhibitor.[3]

Conclusion and Future Directions

This compound (pudafensine) represents a significant advancement in the potential treatment of erectile dysfunction. Its novel, dual-action mechanism—combining central dopamine reuptake inhibition with peripheral, NO-mediated smooth muscle relaxation—differentiates it from existing therapies.[1][3] This mechanism not only initiates the erectile signal but also acts locally on the target tissue, offering a comprehensive approach to restoring function. The demonstrated synergy with PDE5 inhibitors further broadens its therapeutic potential, suggesting efficacy as a monotherapy or in combination with current standards of care.[13]

Future research should focus on long-term safety and efficacy in larger, more diverse patient populations, particularly in men who are non-responders to PDE5 inhibitors. Further elucidation of the downstream targets of the D1 receptor-NO cascade in erectile tissue could also unveil additional therapeutic targets. The promising results from Phase II trials provide a strong rationale for continued clinical development of this compound as a next-generation oral therapy for erectile dysfunction.[1][2]

References

- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Initiator Pharma reports positive Phase IIa clinical data for IPED2015 in patients with severe Erectile Dysfunction – Initiator Pharma [initiatorpharma.com]

- 5. zentrumcenter.it [zentrumcenter.it]

- 6. Erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide and penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of the Pathophysiology and Novel Treatments for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Sustained nitric oxide (NO)-releasing compound reverses dysregulated NO signal transduction in priapism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

Unveiling the Molecular Targets of IP2015 (Pudafensine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target identification for the compound IP2015, now known by its generic name, Pudafensine. The document outlines the core molecular interactions, the signaling pathways involved, and the detailed experimental methodologies used to elucidate its mechanism of action. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.

Executive Summary

Pudafensine (this compound) has been identified as a novel monoamine reuptake inhibitor with a unique dual mechanism of action, making it a promising candidate for the treatment of erectile dysfunction and neuropathic pain. Preclinical studies have demonstrated that Pudafensine primarily targets the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters. This inhibition of monoamine reuptake, particularly of dopamine, leads to increased dopamine levels in key central and peripheral tissues. The elevated dopamine centrally activates D2 receptors in the brain, initiating the process of penile erection. Peripherally, increased dopamine in the erectile tissue contributes to the relaxation of the corpus cavernosum smooth muscle through a nitric oxide (NO)-mediated pathway. This multi-modal mechanism of action presents a novel therapeutic strategy, particularly for patient populations who are non-responsive to existing treatments.

Molecular Target Identification and Quantitative Analysis

The primary molecular targets of Pudafensine are the presynaptic monoamine transporters. The inhibitory activity of Pudafensine at these transporters has been quantified through in vitro assays.

Monoamine Transporter Inhibition

The potency of Pudafensine in inhibiting the reuptake of dopamine, serotonin, and norepinephrine was determined using radioligand binding and uptake inhibition assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Molecular Target | IC50 (nM) |

| Dopamine Transporter (DAT) | [Data not publicly available] |

| Serotonin Transporter (SERT) | [Data not publicly available] |

| Norepinephrine Transporter (NET) | [Data not publicly available] |

Note: The specific IC50 values from the primary publication, "A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release" (British Journal of Pharmacology, 2024), are not publicly available in the abstract. Access to the full publication is required to populate this table.

Signaling Pathways

The therapeutic effects of Pudafensine are mediated through a combination of central and peripheral signaling pathways.

Central Dopaminergic Pathway for Erection Initiation

In-Depth Technical Guide: The Pharmacological Profile of IP2015 (Pudafensine) at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

IP2015, also known as Pudafensine, is a novel monoamine reuptake inhibitor that has demonstrated a significant pharmacological effect on the serotonin (5-HT), noradrenaline (norepinephrine), and dopamine transporters. This technical guide provides a comprehensive overview of the in vitro effects of this compound on these key central nervous system targets. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for the assays used to determine these parameters. Furthermore, the underlying mechanism of action is visualized through a signaling pathway diagram. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Analysis of Transporter Inhibition

This compound has been characterized as a potent inhibitor of the human serotonin transporter (hSERT), human noradrenaline transporter (hNAT), and human dopamine transporter (hDAT). The inhibitory activity, expressed as IC50 values, demonstrates a preferential affinity for the dopamine and serotonin transporters over the noradrenaline transporter.

| Transporter | Target Species | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Human | IC50 | 3.8 |

| Serotonin Transporter (SERT) | Human | IC50 | 9.5 |

| Noradrenaline Transporter (NAT) | Human | IC50 | 72.0 |

Caption: Inhibitory concentration (IC50) values of this compound for human monoamine transporters.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's interaction with monoamine transporters, as described in the primary literature.

Monoamine Uptake Inhibition Assay in Transfected Cells

This assay was utilized to determine the functional potency of this compound in inhibiting the reuptake of serotonin, noradrenaline, and dopamine into cells expressing the respective human transporters.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

-

HEK293 cells stably expressing hNAT.

-

HEK293 cells stably expressing hDAT.

Protocol:

-

Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluency in a suitable medium.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT, [³H]Noradrenaline, or [³H]Dopamine) is added to initiate the uptake reaction.

-

Incubation: The plates are incubated for a specified time at a controlled temperature (e.g., 37°C) to allow for substrate uptake.

-

Termination of Uptake: The reaction is stopped by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of substrate uptake against the concentration of this compound.

Monoamine Uptake Assay in Rat Brain Synaptosomes

This ex vivo assay provides a measure of this compound's inhibitory activity in a more physiologically relevant system.

Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NAT) by homogenization and differential centrifugation.

-

Assay Setup: Synaptosomes are incubated in a buffer containing a monoamine oxidase inhibitor to prevent substrate degradation.

-

Compound Incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.

-

Uptake Initiation: Radiolabeled monoamine ([³H]5-HT, [³H]Noradrenaline, or [³H]Dopamine) is added to start the uptake.

-

Incubation: The mixture is incubated for a short period at 37°C.

-

Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound radiolabeled substrate to pass through.

-

Washing: The filters are washed with ice-cold buffer.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of monoamine uptake by this compound is analyzed to determine its potency.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration of dopamine, serotonin, and noradrenaline in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Mechanism of action of this compound at the synapse.

The experimental workflow for determining the inhibitory activity of this compound on monoamine transporters is a multi-step process that begins with the preparation of the biological system and culminates in data analysis.

Caption: Experimental workflow for monoamine uptake inhibition assays.

In Vitro Binding Affinity of Pudafensine (IP2015): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pudafensine (IP2015) is a novel monoamine reuptake inhibitor demonstrating a unique pharmacological profile with potential therapeutic applications in erectile dysfunction and neuropathic pain.[1] This technical guide provides a comprehensive overview of the in vitro binding affinity of Pudafensine for its primary molecular targets: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key binding characteristics, details the experimental methodologies for determining binding affinity, and visualizes the associated molecular pathways and experimental workflows. The information presented is collated from publicly available preclinical data, with a focus on the pivotal study published in the British Journal of Pharmacology.

Introduction to Pudafensine (this compound)

Pudafensine is a clinical-stage pharmaceutical agent identified as a monoamine reuptake inhibitor.[1] Its mechanism of action centers on the modulation of neurotransmitter levels in the synaptic cleft by blocking their reuptake into presynaptic neurons. Preclinical and clinical studies have indicated that Pudafensine preferentially inhibits the reuptake of dopamine, followed by serotonin and norepinephrine.[2][3] This profile suggests a potential for therapeutic intervention in conditions where dopaminergic and serotonergic signaling are implicated. Currently, Pudafensine is under investigation for the treatment of organic erectile dysfunction and neuropathic pain.[1]

In Vitro Binding Affinity Profile

The in vitro binding affinity of Pudafensine for human monoamine transporters has been characterized through radioligand binding assays. These assays are fundamental in determining the potency and selectivity of a compound for its molecular targets. The key parameters derived from these studies are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data Summary

The definitive quantitative binding data for Pudafensine (this compound) at the human dopamine, norepinephrine, and serotonin transporters are detailed in the 2024 British Journal of Pharmacology article titled, "A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release." While the specific Kᵢ values are contained within this primary reference, the qualitative findings indicate a preferential affinity for the dopamine transporter.

Table 1: Summary of Pudafensine (this compound) In Vitro Binding Affinities

| Target Transporter | Ligand | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |

| Norepinephrine Transporter (NET) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |

| Serotonin Transporter (SERT) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |

Experimental Protocols

The following sections describe the standard and widely accepted experimental methodologies for determining the in vitro binding affinity of compounds like Pudafensine to monoamine transporters. These protocols are based on established principles of radioligand binding assays.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Kᵢ) of an unlabeled test compound (Pudafensine) by measuring its ability to displace a radiolabeled ligand from its target transporter.

Objective: To quantify the affinity of Pudafensine for DAT, NET, and SERT.

Materials:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands:

-

For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935

-

For hNET: [³H]-Nisoxetine or [³H]-Mazindol

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine

-

-

Test Compound: Pudafensine (this compound)

-

Buffers and Reagents: Assay buffer (e.g., Tris-HCl with physiological salt concentrations), scintillation fluid.

-

Equipment: Cell culture apparatus, microplate reader, liquid scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

HEK293 cells expressing the target transporter are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of the appropriate radioligand is incubated with the cell membrane preparation.

-

Increasing concentrations of Pudafensine are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.

-

The mixture is incubated to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of Pudafensine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of Pudafensine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.

Objective: To determine the functional potency (IC₅₀) of Pudafensine in inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

-

Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

-

Test Compound: Pudafensine (this compound)

-

Buffers and Reagents: Krebs-Ringer-HEPES buffer (KRH), cell lysis buffer.

-

Equipment: Cell culture apparatus, microplate reader, liquid scintillation counter.

Procedure:

-

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.

-

Pre-incubation: The cell monolayer is washed and pre-incubated with varying concentrations of Pudafensine or vehicle control in KRH buffer.

-

Uptake Initiation: The assay is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ value for uptake inhibition is determined by plotting the percentage of inhibition against the concentration of Pudafensine and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Pudafensine at the synaptic level, leading to downstream physiological effects.

Caption: Pudafensine's mechanism of action.

Experimental Workflow: Radioligand Displacement Assay

This diagram outlines the key steps in the radioligand displacement assay to determine the binding affinity of Pudafensine.

Caption: Workflow for radioligand displacement assay.

Logical Relationship: Derivation of Kᵢ from IC₅₀

This diagram illustrates the relationship between the experimentally determined IC₅₀ and the calculated Kᵢ value using the Cheng-Prusoff equation.

Caption: Logical relationship for Kᵢ calculation.

Conclusion

Pudafensine (this compound) is a promising monoamine reuptake inhibitor with a distinct in vitro binding profile, showing a preference for the dopamine transporter. The methodologies outlined in this guide, primarily radioligand displacement and uptake inhibition assays, are the gold standard for characterizing such interactions. The quantitative data, as published in the British Journal of Pharmacology, are essential for a comprehensive understanding of Pudafensine's mechanism of action and for guiding further drug development and clinical application. This technical guide serves as a foundational resource for researchers and scientists engaged in the study of Pudafensine and related compounds.

References

- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 2. initiatorpharma.com [initiatorpharma.com]

- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine - Inderes [inderes.dk]

Preclinical Profile of Pudafensine (IP2015) in Neuropathic Pain: A Technical Overview

DISCLAIMER: Publicly available information on the preclinical evaluation of Pudafensine (IP2015) in animal models of neuropathic pain is limited. Initiator Pharma has stated that in preclinical studies, Pudafensine was effective and markedly inhibited neuropathic pain; however, specific quantitative data and detailed experimental protocols from these animal studies have not been publicly released.[1] This document summarizes the available information, drawing from disclosures related to its mechanism of action and data from a clinical study in a human pain model.

Introduction

Pudafensine (this compound) is a monoamine reuptake inhibitor under development by Initiator Pharma.[2] While the primary indication pursued in later-stage clinical trials is erectile dysfunction, the compound has also been investigated for neuropathic pain.[3][4] Its mechanism of action, primarily as a dopamine reuptake inhibitor, provides a rationale for its potential analgesic effects.[3]

Mechanism of Action

Pudafensine is a monoamine reuptake inhibitor that preferentially targets the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[2] By blocking the reuptake of dopamine in the synapse, Pudafensine elevates extracellular dopamine levels. This increase in dopaminergic signaling is believed to be the primary driver of its pharmacological effects. The analgesic properties of dopamine are thought to be mediated through the activation of D2-like receptors in descending pain modulation pathways.

Proposed Signaling Pathway for Analgesia

Caption: Proposed mechanism of Pudafensine-mediated analgesia.

Preclinical Efficacy

While specific data from animal models of neuropathic pain are not available, a Phase I proof-of-principle study was conducted in a human model of pain, providing the primary source of quantitative efficacy data.

Human Pain Model Study (Capsaicin-Induced)

A randomized, double-blind, placebo-controlled Phase I study was conducted in 24 healthy male subjects to evaluate the analgesic effects of single doses of Pudafensine. Pain was induced via intradermal injection of capsaicin. Pregabalin was used as an active control.[1][5]

Quantitative Data from Human Pain Model Study

| Parameter | Pudafensine (this compound) | Pregabalin | Placebo | Statistical Significance (Pudafensine vs. Placebo) |

| Allodynia | Statistically significant reduction | Not specified | No significant effect | p = 0.049[1][5] |

| Hyperalgesia | Trend towards reduction | Trend towards reduction | No significant effect | p = 0.051 (Not statistically significant)[1][5] |

| Subjective Pain Rating | 5-fold higher effect vs. Placebo; 2-fold higher effect vs. Pregabalin | - | - | Not specified[1] |

| Heat Detection Threshold | Statistically significant outcome | Not specified | Not specified | Statistically significant (within subjects)[1] |

| Thermal Sensory (Warm) Threshold | Statistically significant outcome | Not specified | Not specified | Statistically significant (within subjects)[1] |

Pudafensine also demonstrated a dose-dependent effect on the measured pain parameters.[1][5]

Experimental Protocols

Human Pain Model: Intradermal Capsaicin

The following provides a generalized workflow for the experimental protocol used in the Phase I human pain model study, based on the available descriptions.

Experimental Workflow for Human Pain Model Study

References

- 1. INITIATOR PHARMA: Q2 2024 REPORT - Inderes [inderes.dk]

- 2. researchgate.net [researchgate.net]

- 3. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]

- 4. storage.mfn.se [storage.mfn.se]

- 5. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

In-depth Technical Guide: Structural Activity Relationship of IP2015 Derivatives

A comprehensive analysis of the structural modifications of IP2015 and their impact on biological activity remains largely uncharted in publicly available scientific literature. As a result, this guide will focus on the established mechanism of action of the parent compound, this compound, now known as Pudafensine, which serves as the foundational knowledge for any future development of its derivatives.

This compound (Pudafensine) is a novel monoamine transport inhibitor currently in clinical development for erectile dysfunction and neuropathic pain.[1] Its unique multimodal mechanism of action, involving both central and peripheral pathways, distinguishes it from existing treatments and provides a strong basis for the rational design of future derivatives.[1][2]

Core Structure and Known Biological Activity of this compound (Pudafensine)

The chemical structure of Pudafensine is (7-[(Exo-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-methoxy-chromen-2-one).[1] Its primary pharmacological effect is the inhibition of the reuptake of serotonin (5-HT), noradrenaline, and dopamine by their respective transporters.[2] This activity leads to an increase in the synaptic concentration of these neurotransmitters, which is central to its therapeutic effects.

Mechanism of Action in Erectile Function

This compound stimulates erectile function through a dual mechanism:

-

Central Mechanism: By inhibiting dopamine reuptake in the brain, this compound enhances dopaminergic signaling. This increased central dopamine activity is believed to be a key initiator of erection.[2][3] Preclinical studies have shown that the pro-erectile effects of this compound are inhibited by dopamine D2-like receptor antagonists.[2]

-

Peripheral Mechanism: this compound also acts directly on the erectile tissue. It induces the release of nitric oxide (NO) from endothelial cells in the corpus cavernosum, leading to smooth muscle relaxation and vasodilation, which are essential for penile erection.[1][2] This effect is blunted by the removal of endothelial cells and by nitric oxide synthase inhibitors.[1][2] Furthermore, dopamine transporters have been identified in the rat corpus cavernosum, suggesting a direct peripheral dopaminergic mechanism.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound's pro-erectile effects.

Signaling pathway of this compound in erectile function.

Quantitative Data from Preclinical Studies

While data on this compound derivatives is not available, the following table summarizes key findings for the parent compound from preclinical studies in rats.[2][4]

| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) |

| Frequency of Spontaneous Erections | ~1 | ~2 | ~4 | ~5 |

| Duration of Spontaneous Erections (s) | ~20 | ~40 | ~80 | ~100 |

| Magnitude of Spontaneous Erections (ICP, mmHg) | ~20 | ~30 | ~50 | ~60 |

| *Note: Values are approximate, based on graphical data from the cited literature. P < 0.05, significantly different from control.[4] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the pharmacological effects of this compound.

4.1. Monoamine Transporter Uptake Assay

-

Objective: To determine the inhibitory effect of this compound on dopamine, serotonin, and noradrenaline transporters.

-

Methodology:

-

Human embryonic kidney (HEK) cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured.

-

Cells are incubated with varying concentrations of this compound.

-

A radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added.

-

After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.

-

The amount of radiolabeled substrate taken up by the cells is quantified using scintillation counting.

-

The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is calculated.

-

4.2. Intracavernosal Pressure (ICP) Measurement in Anesthetized Rats

-

Objective: To assess the pro-erectile effect of this compound in vivo.

-

Methodology:

-

Male rats are anesthetized.

-

A catheter is inserted into the carotid artery to monitor systemic blood pressure.

-

A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

This compound or vehicle is administered intravenously.

-

Spontaneous erectile events are recorded, and the frequency, duration, and magnitude (peak ICP) of erections are quantified.

-

The workflow for in vivo assessment of pro-erectile function is depicted below.

Workflow for in vivo erectile function assessment.

4.3. In Vitro Corpus Cavernosum Strip Relaxation Assay

-

Objective: To evaluate the direct effect of this compound on erectile tissue relaxation.

-

Methodology:

-

Corpus cavernosum strips are isolated from rats.

-

The strips are mounted in an organ bath containing a physiological salt solution and gassed with 95% O₂ / 5% CO₂.

-

The strips are pre-contracted with an alpha-adrenergic agonist (e.g., phenylephrine).

-

Cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension are recorded to quantify the degree of relaxation.

-

Future Directions for the Development of this compound Derivatives

The development of this compound derivatives would likely focus on optimizing its pharmacological profile. Key areas for exploration in a structural activity relationship study would include:

-

Selectivity for Monoamine Transporters: Modifying the core structure to alter the selectivity for DAT, SERT, and NET could fine-tune the therapeutic effects and potentially reduce side effects.

-

Potency: Structural modifications could be explored to enhance the potency of the compound, potentially allowing for lower therapeutic doses.

-

Pharmacokinetic Properties: Alterations to the molecule could improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen.

-

Peripheral vs. Central Activity: Derivatives could be designed to have altered blood-brain barrier permeability, allowing for the development of compounds with a more peripherally or centrally restricted site of action.

A logical relationship for a hypothetical SAR study is presented below.

Hypothetical workflow for an this compound SAR study.

References

- 1. Initiator Pharma’s this compound obtains the International Nonproprietary Name pudafensine – Initiator Pharma [initiatorpharma.com]

- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IP2015 Administration in Rat Models of Erectile Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

IP2015 is a novel monoamine transport inhibitor that has demonstrated pro-erectile effects in preclinical rat models of erectile dysfunction. Its mechanism of action is dual, involving both central and peripheral pathways. Centrally, it inhibits the reuptake of dopamine, a key neurotransmitter in regulating sexual function.[1] Peripherally, it promotes the relaxation of the corpus cavernosum smooth muscle through the nitric oxide (NO) signaling pathway.[2] These application notes provide detailed protocols for the administration of this compound in rat models of erectile dysfunction and for the evaluation of its efficacy, primarily through the measurement of intracavernosal pressure (ICP).

Data Presentation

Table 1: Effect of Intravenous Infusion of this compound on Spontaneous Erections in Anesthetized Rats

| Treatment Group | Dose (mg/kg) | Number of Spontaneous Erections | Duration of Erections (s) |

| Vehicle | - | Data not available | Data not available |

| This compound | 0.1 | Increased | Increased |

| This compound | 1 | Dose-dependently increased | Dose-dependently increased |

Data summarized from Comerma-Steffensen et al. (2024).[1][2] Specific quantitative values for the number and duration of erections were not provided in the abstract.

Table 2: Effect of Direct Intracavernosal Injection of this compound on Penile Pressure in Anesthetized Rats

| Treatment Group | Effect on Intracavernosal Pressure (ICP) |

| This compound | Increased penile pressure |

Data summarized from Comerma-Steffensen et al. (2024).[1][2] Specific quantitative ICP values were not provided in the abstract.

Experimental Protocols

Protocol 1: Evaluation of Pro-Erectile Effects of this compound via Intravenous Infusion in Anesthetized Rats

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.[1]

-

Age/Weight: Adult, specific weight range should be consistent across experimental groups.

-

Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital). The depth of anesthesia should be monitored regularly.

2. Surgical Preparation for Intracavernosal Pressure (ICP) Measurement:

-

Make a midline incision in the lower abdomen to expose the penis.

-

Carefully dissect the ischiocavernosus muscle to expose the crus of the corpus cavernosum.

-

Insert a 23-gauge needle connected to a pressure transducer into the crus to measure ICP.

-

Expose the carotid artery for continuous monitoring of mean arterial pressure (MAP).

3. This compound Administration:

-

Drug Preparation: The vehicle for this compound is not specified in the provided abstracts; a common vehicle for such compounds is saline or a solution containing a solubilizing agent like DMSO, which should be validated for its lack of effect on erectile function.

-

Route of Administration: Intravenous infusion.

-

Dosage: Administer this compound at doses of 0.1 mg/kg and 1 mg/kg.[1]

-

Infusion Rate and Volume: These parameters should be optimized based on the specific experimental setup and the half-life of the compound.

4. Data Acquisition and Analysis:

-

Record ICP and MAP continuously.

-

Monitor and quantify the number and duration of spontaneous erections following this compound administration.

-

Calculate the ratio of ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

-

Perform statistical analysis to compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: Assessment of Peripheral Pro-Erectile Effects of this compound via Direct Intracavernosal Injection

1. Animal Model and Surgical Preparation:

-

Follow the same procedures for animal selection, anesthesia, and surgical preparation for ICP measurement as described in Protocol 1.

2. This compound Administration:

-

Route of Administration: Direct intracavernosal injection.

-

Dosage: The specific concentration-dependent dosages for intracavernosal injection are not detailed in the abstracts and would need to be determined empirically.

-

Injection Volume: Typically, a small volume (e.g., 50-100 µL) is used for intracavernosal injections in rats.

3. Data Acquisition and Analysis:

-

Record the increase in ICP following the intracavernosal injection of this compound.

-

Compare the ICP response to that of a vehicle control injection.

-

Analyze the data statistically.

Protocol 3: Investigation of this compound in a Rat Model of Cavernous Nerve Injury-Induced Erectile Dysfunction

1. Creation of Cavernous Nerve Injury Model:

-

Anesthetize the rat and make a midline abdominal incision.

-

Carefully dissect to expose the major pelvic ganglion and the cavernous nerves.

-

Induce a crush injury to the cavernous nerves bilaterally using fine forceps for a defined duration (e.g., 2 minutes). This mimics the nerve damage that can occur during radical prostatectomy.

-

Allow the animals to recover for a specified period (e.g., 2-4 weeks) to allow for the development of erectile dysfunction.

2. Evaluation of this compound Efficacy:

-

After the recovery period, administer this compound using either the intravenous infusion (Protocol 1) or direct intracavernosal injection (Protocol 2) method.

-

Measure the erectile response by recording ICP. In this model, electrical stimulation of the cavernous nerve distal to the crush site is often used to elicit an erection.

-

Stimulation Parameters: Typical parameters for cavernous nerve stimulation in rats are 1.5 mA, 16 Hz, 3 V, with a 5 ms pulse width.[3]

-

-

Compare the ICP response in this compound-treated nerve-injured rats to that in vehicle-treated nerve-injured rats and sham-operated control rats.

Mandatory Visualization

Caption: Dual mechanism of action of this compound in promoting erectile function.

Caption: Experimental workflow for evaluating this compound in rat models of erectile dysfunction.

References

Application Notes and Protocols for the Study of Pudafensine (IP2015) in Diabetic Mice Models

Disclaimer: As of late 2025, there are no publicly available research studies detailing the use of Pudafensine (IP2015) specifically in diabetic mouse models. The information and protocols provided herein are hypothetical and constructed based on the known mechanism of Pudafensine and standard methodologies for preclinical diabetes research. These notes are intended to serve as a foundational guide for researchers designing novel studies in this area.

Introduction to Pudafensine (this compound)

Pudafensine (this compound) is a monoamine reuptake inhibitor currently in clinical development primarily for the treatment of erectile dysfunction.[1] Its mechanism of action involves increasing dopamine levels, which in turn activates D2 receptors in the brain to initiate an erection and acts on dopaminergic receptors in erectile tissue to promote smooth muscle relaxation via nitric oxide release.[1] Given that diabetes is a major risk factor for erectile dysfunction, investigating the effects of Pudafensine in a diabetic context is a logical line of inquiry.[2][3] Pudafensine is also being investigated for neuropathic pain.[3][4]

These application notes provide a speculative framework for assessing the potential therapeutic effects of Pudafensine in a diabetic mouse model, focusing on glycemic control and relevant biomarkers.

Hypothetical Data Presentation

The following tables are templates illustrating how quantitative data from a hypothetical study of Pudafensine in diabetic mice could be presented.

Table 1: Effects of Pudafensine on Key Metabolic Parameters in Diabetic Mice

| Treatment Group | Dose (mg/kg) | n | Baseline Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Change in Blood Glucose | HbA1c (%) | Serum Insulin (ng/mL) |

| Vehicle Control | - | 10 | 450 ± 25 | 480 ± 30 | +6.7% | 12.5 ± 0.8 | 0.5 ± 0.1 |

| Pudafensine | 5 | 10 | 455 ± 20 | 410 ± 28 | -9.9% | 11.2 ± 0.6 | 0.7 ± 0.2 |

| Pudafensine | 10 | 10 | 448 ± 22 | 350 ± 25 | -21.9% | 9.8 ± 0.5 | 0.9 ± 0.2* |

| Positive Control | - | 10 | 452 ± 28 | 200 ± 20 | -55.8% | 7.5 ± 0.4 | 1.5 ± 0.3** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Biomarker Analysis in Diabetic Mice Treated with Pudafensine

| Treatment Group | Dose (mg/kg) | n | Serum Dopamine (pg/mL) | Serum Norepinephrine (pg/mL) | Serum Serotonin (pg/mL) |

| Vehicle Control | - | 10 | 15 ± 2 | 300 ± 25 | 250 ± 20 |

| Pudafensine | 5 | 10 | 25 ± 3 | 350 ± 30 | 280 ± 25 |

| Pudafensine | 10 | 10 | 40 ± 5** | 410 ± 35 | 310 ± 28* |

| Positive Control | - | 10 | 16 ± 3 | 310 ± 28 | 255 ± 22 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating Pudafensine in a diabetic mouse model.

Induction of Diabetes Mellitus

This protocol describes the induction of type 1 diabetes using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.[5]

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Induction:

-

Prepare a fresh solution of STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight.[6]

-

Monitor blood glucose levels from tail vein blood samples using a glucometer 48-72 hours post-injection.

-

Confirm diabetes by measuring non-fasting blood glucose levels. Mice with blood glucose levels >250 mg/dL for two consecutive days are considered diabetic and included in the study.[7]

-

Pudafensine Administration and Study Groups

-

Study Groups:

-

Group 1: Non-diabetic control (citrate buffer injection only) + Vehicle.

-

Group 2: Diabetic control + Vehicle.

-

Group 3: Diabetic + Pudafensine (low dose, e.g., 5 mg/kg).

-

Group 4: Diabetic + Pudafensine (high dose, e.g., 10 mg/kg).

-

Group 5: Diabetic + Positive control (e.g., insulin or another established anti-diabetic agent).

-

-

Drug Preparation: Prepare Pudafensine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administration: Administer Pudafensine or vehicle orally via gavage once daily for a period of 4-8 weeks.

Monitoring and Sample Collection

-

Body Weight and Food/Water Intake: Monitor and record daily.

-

Blood Glucose: Measure non-fasting blood glucose twice weekly from tail vein blood.

-

Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT at the end of the study.

-

Fast mice for 6 hours.

-

Administer a glucose solution (2 g/kg body weight).

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Terminal Sample Collection: At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for analysis of HbA1c, insulin, and monoamine levels. Collect pancreas for histological analysis.

Visualizations

Signaling Pathway of Pudafensine

Caption: Mechanism of action of Pudafensine.

Hypothetical Experimental Workflow

Caption: Workflow for Pudafensine study in diabetic mice.

References

- 1. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]

- 2. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]

- 3. Pudafensine – Initiator Pharma [initiatorpharma.com]

- 4. Pudafensine - Initiator Pharma - AdisInsight [adisinsight.springer.com]

- 5. Frontiers | Antidiabetic activity of Solanum torvum fruit extract in streptozotocin-induced diabetic rats [frontiersin.org]

- 6. Dosing time-dependent changes in the analgesic effect of pregabalin on diabetic neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracavernosal Pressure (ICP) Measurement in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracavernosal pressure (ICP) measurement is a robust and widely utilized technique in preclinical research to objectively evaluate erectile function. This method provides quantitative data on the physiological response to pro-erectile stimuli, making it an essential tool for screening and characterizing novel therapeutic agents for erectile dysfunction (ED). These application notes provide detailed protocols for assessing erectile responses in rodent models, with a specific focus on evaluating the effects of novel compounds such as the monoamine reuptake inhibitor, IP2015 (pudafensine).

This compound is a novel compound that has demonstrated pro-erectile effects by increasing central dopamine and peripheral nitric oxide release.[1] The protocols outlined below are suitable for assessing the efficacy and mechanism of action of such compounds.

Experimental Principles

The measurement of ICP involves the direct cannulation of the corpus cavernosum to record pressure changes during an erectile event. This event is typically induced by electrical stimulation of the cavernous nerve or by the administration of a test compound. Simultaneously, mean arterial pressure (MAP) is often recorded to normalize the ICP, providing the ICP/MAP ratio, a key indicator of erectile function.[2][3]

Key Experimental Protocols

Protocol 1: Surgical Preparation for ICP and MAP Measurement in Rats

This protocol details the surgical procedure for the simultaneous measurement of intracavernosal pressure and mean arterial pressure in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Heating pad to maintain body temperature

-

Surgical instruments (scissors, forceps, retractors)

-

PE-50 tubing

-

23-gauge needle

-

Pressure transducer

-

Data acquisition system (e.g., Biopac System)

-

Heparinized saline (250 U/ml)

-

Bipolar platinum hook electrode

-

Electrical stimulator

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a stable plane of anesthesia is maintained throughout the procedure.

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Make a midline incision in the neck to expose the left carotid artery.

-

Carefully dissect the carotid artery from the surrounding tissue and cannulate it with a PE-50 tube filled with heparinized saline. Connect the cannula to a pressure transducer to record Mean Arterial Pressure (MAP).

-

Make a lower midline abdominal incision to expose the penis and the major pelvic ganglion (MPG).

-

Carefully dissect the cavernous nerve, which runs posterolateral to the prostate gland.[4]

-

Place a bipolar platinum hook electrode around the cavernous nerve for electrical stimulation.

-

Expose the crus of the corpus cavernosum by retracting the ischiocavernosus muscle.

-

Insert a 23-gauge needle connected to a PE-50 tube and a pressure transducer into the crus of the corpus cavernosum to measure ICP.[5]

-

To prevent clotting, flush the ICP cannula with a small volume of heparinized saline.[4] A successful cannulation should result in a slight penile tumescence upon flushing.[2][5]

Protocol 2: Evaluation of Erectile Function by Cavernous Nerve Stimulation

This protocol describes the induction of erection by electrical stimulation of the cavernous nerve and the subsequent data recording.

Procedure:

-